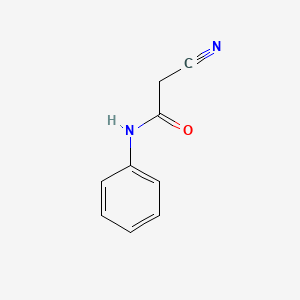

2-Cyano-N-phenylacetamide

Übersicht

Beschreibung

2-Cyano-N-phenylacetamide is an organic compound with the molecular formula C9H8N2O. It is a derivative of cyanoacetamide, where the nitrogen atom is bonded to a phenyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds, which are crucial in medicinal chemistry and other scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of phenylamine (aniline) with cyanoacetic acid or its esters under acidic or basic conditions. For instance, the reaction of aniline with methyl cyanoacetate in the presence of a base like sodium ethoxide can yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-N-phenylacetamide undergoes various chemical reactions, including:

Condensation Reactions: It can react with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Cyclization Reactions: It can undergo cyclization to form pyrrole and pyrazole derivatives.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Ethanol, dichloromethane.

Major Products Formed

Pyrrole Derivatives: Formed through cyclization reactions.

Pyrazole Derivatives: Formed through condensation with hydrazines.

Wissenschaftliche Forschungsanwendungen

2-Cyano-N-phenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Cyano-N-phenylacetamide largely depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano group and the amide functionality play crucial roles in its reactivity and binding affinity to these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Cyanoacetamide: Lacks the phenyl group, making it less versatile in forming aromatic heterocycles.

N-Phenylacetamide: Lacks the cyano group, reducing its reactivity in certain condensation reactions.

Uniqueness

2-Cyano-N-phenylacetamide stands out due to the presence of both the cyano and phenyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .

Biologische Aktivität

2-Cyano-N-phenylacetamide, a compound with the molecular formula , has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a cyano group () attached to a phenylacetamide structure. This configuration contributes to its biological activity through interactions with various biological targets.

Anti-inflammatory Activity

Research has shown that compounds related to this compound exhibit significant anti-inflammatory properties. For instance, a study evaluating the derivative ICMD-01 (related to this compound) demonstrated its ability to reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in murine macrophage cells at non-cytotoxic concentrations. The compound also effectively inhibited nitrite production and showed promising results in both the CFA-induced paw edema model and zymosan-induced peritonitis model, suggesting its potential as an anti-inflammatory agent with a favorable safety profile compared to conventional NSAIDs .

Table 1: Anti-inflammatory Effects of ICMD-01

| Parameter | Control Group | ICMD-01 (50 mg/kg) | Dexamethasone (2 mg/kg) |

|---|---|---|---|

| Nitrite Production (µM) | 10.5 | 3.2 | 2.8 |

| IL-1β Concentration (pg/mL) | 150 | 45 | 30 |

| TNFα Concentration (pg/mL) | 200 | 50 | 40 |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. A study on N-(substituted phenyl)-2-chloroacetamides revealed that structural modifications significantly influenced their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogenated substituents on the phenyl ring enhanced lipophilicity, facilitating membrane penetration and increasing antimicrobial activity .

Table 2: Antimicrobial Efficacy of Derivatives

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| N-(4-chlorophenyl) | Effective | Moderate | Less Effective |

| N-(3-bromophenyl) | Highly Effective | Less Effective | Moderate |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Inflammatory Pathways : The compound modulates inflammatory mediators through pathways involving NF-κB and COX-2, leading to reduced synthesis of prostaglandins like PGE₂, which are crucial in the inflammatory response .

- Antimicrobial Mechanisms : The effectiveness against bacteria is believed to stem from disrupting cell membrane integrity and inhibiting essential metabolic pathways within microbial cells .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study on Inflammation : In an experimental model using CFA-induced paw edema in mice, ICMD-01 significantly reduced paw swelling compared to control groups, indicating its potential for treating inflammatory conditions .

- Antimicrobial Testing : A series of derivatives were tested against common pathogens, demonstrating varying degrees of efficacy that correlated with their chemical structure, particularly the nature of substituents on the phenyl ring .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-N-phenylacetamide, and how can reaction conditions be optimized?

The synthesis of this compound (CAS: [6972-77-6]) typically involves condensation reactions. A validated method includes heating a mixture of phenylamine and cyanoacetic acid derivatives at 150°C for 15 hours under anhydrous conditions, followed by recrystallization in dichloromethane/methanol (9:1) . Key parameters for optimization:

- Temperature : Prolonged heating above 140°C improves yield but risks decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may complicate purification.

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) can accelerate the reaction but require stoichiometric adjustments.

Q. How should researchers characterize this compound, and what analytical data are critical?

Essential characterization methods:

- NMR spectroscopy :

- ¹H NMR (DMSO-d₆): δ 3.89 (s, 2H, CNCH₂), 7.09–7.54 (m, aromatic protons), 10.28 (s, NH) .

- ¹³C NMR : δ 27.2 (CNCH₂), 116.4 (CN), 161.5 (CONH) .

- Mass spectrometry : EI/MS shows m/z 160.1 ([M⁺•], 55%) and 93.1 (base peak) .

- IR spectroscopy : Confirm the presence of cyano (~2200 cm⁻¹) and amide (~1650 cm⁻¹) groups.

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste disposal : Segregate organic waste and consult certified hazardous waste handlers due to unconfirmed toxicological profiles .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?

Density Functional Theory (DFT) simulations can model electron density distribution to identify reactive sites. For example:

- The cyano group acts as an electron-withdrawing group, activating the α-carbon for nucleophilic attacks in cyclization reactions (e.g., forming pyrazole derivatives with malononitrile) .

- Solvent effects (e.g., dielectric constant of DMSO) can be modeled to predict reaction pathways.

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Case study: Discrepancies in ¹H NMR chemical shifts may arise from tautomerism or solvent effects.

- Strategies :

- Compare data across deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign signals unambiguously .

- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities.

Q. What crystallographic techniques are suitable for structural elucidation of this compound complexes?

- Single-crystal X-ray diffraction (SC-XRD) :

Q. How can reaction mechanisms involving this compound be experimentally verified?

- Kinetic studies : Monitor reaction progress via in situ FTIR to track cyano group consumption.

- Isotopic labeling : Use ¹⁵N-labeled phenylamine to trace amide bond formation via NMR.

- Trapping intermediates : Add radical scavengers (e.g., TEMPO) to test for radical pathways in cyclization reactions .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 150°C, 15 h | 27% yield |

| Solvent System | Dichloromethane/methanol | Purification ease |

| Catalyst | None (thermal activation) | Reduces side products |

Table 2. Critical NMR Assignments

| Proton/Group | δ (ppm) in DMSO-d₆ | Multiplicity |

|---|---|---|

| CNCH₂ | 3.89 | Singlet |

| Aromatic (H2, H6) | 7.54 | Multiplet |

| NH | 10.28 | Broad |

Eigenschaften

IUPAC Name |

2-cyano-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTQPMCULSZKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060727 | |

| Record name | Acetamide, 2-cyano-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-03-4 | |

| Record name | 2-Cyano-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-cyano-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-cyano-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-cyano-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyanoacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EXD3TBU3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.